molecular formula C7H14ClNO3 B13472636 1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride

1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride

Cat. No.: B13472636
M. Wt: 195.64 g/mol
InChI Key: DQNNWJWQEZXFAI-UHFFFAOYSA-N
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Description

The compound 1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride features a bicyclo[3.3.1]nonane scaffold substituted with three oxygen atoms (3,7,9-trioxa) and a methanamine hydrochloride group. This structure confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, due to the oxygen-rich bicyclic system. For instance, the base structure 3,7,9-Trioxabicyclo[3.3.1]nonane (CAS 281-09-4, C₆H₁₀O₃) serves as a core framework, with the addition of a methanamine hydrochloride group likely increasing solubility and reactivity in biological systems.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

3,7,9-trioxabicyclo[3.3.1]nonan-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-3-7-4-9-1-6(11-7)2-10-5-7;/h6H,1-5,8H2;1H

InChI Key

DQNNWJWQEZXFAI-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(O2)(CO1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core. The methanamine group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences and similarities between the target compound and related bicyclic amines/ethers:

Compound Name (CAS Number) Heteroatoms Substituents Molecular Weight (g/mol) Key Properties/Applications
1-{3,7,9-Trioxabicyclo[...]methanamine HCl 3 O Methanamine HCl ~195.5* High polarity, potential bioactivity
1-[(1R,5S,7r)-9,9-difluoro-3-oxabicyclo[...]methanamine HCl (206546-19-2) 1 O, 2 F Difluoro, Methanamine HCl 195.12 Enhanced stability, lipophilicity
(1R,5S)-9-methyl-3-oxa-7,9-diazabicyclo[...] HCl (1214249-94-1) 1 O, 2 N Methyl 178.66 Chiral center, potential CNS activity
3,9-Diazabicyclo[...] dihydrochloride (23462-03-5) 2 N Benzyl, dimethylaminoethyl N/A Bulkier substituents, steric hindrance
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine diHCl (1909337-01-4) 3 N (triazole) Triazole, butenyl 225.12 Versatile building block for R&D

*Estimated based on C₇H₁₄ClNO₃: (12×7) + (1×14) + 35.45 + 14 + (16×3) = 195.45 g/mol.

Key Research Findings

Heteroatom Influence
  • Trioxabicyclo vs. Diazabicyclo : The target compound’s three oxygen atoms increase polarity and hydrogen-bonding capacity compared to diaza analogs (e.g., 3,9-diazabicyclo in ), which may enhance solubility in aqueous environments but reduce membrane permeability .
  • Fluorine Substituents : The difluoro analog (CAS 206546-19-2) exhibits greater metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic effects .
Conformational Flexibility
  • Gas-phase studies of a trifluoromethylsulfonyl triazabicyclo compound () revealed five dominant conformers at 428 K, contrasting with the single conformer observed in X-ray crystallography .
Amine Group Reactivity
  • The primary amine in the target compound (vs. tertiary amines in or dimethylamino groups in ) may increase nucleophilicity and reactivity in coupling reactions, making it a versatile intermediate in synthetic chemistry .

Biological Activity

1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₆H₁₀ClN₃O₃
  • Molecular Weight : 195.62 g/mol
  • CAS Number : 281-09-4

The bicyclic structure contributes to its unique interactions with biological targets.

Research indicates that compounds with similar bicyclic structures often interact with various biological pathways, including:

  • Receptor Modulation : Many bicyclic compounds act as ligands for neurotransmitter receptors. For instance, compounds structurally related to this compound have shown activity at nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission and neuroplasticity .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against drug-resistant strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Biological Activity Data

Activity Type Target/Organism Effect Reference
AntibacterialMycobacterium tuberculosisMIC = 0.48 - 0.82 μg/mL
Receptor InteractionNicotinic acetylcholine receptorsModulation of neurotransmission
CytotoxicityPC-3 prostate cancer cellsInduces apoptosis

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the efficacy of derivatives of the bicyclic structure against Mycobacterium tuberculosis. Compound 20aa displayed significant activity with a minimum inhibitory concentration (MIC) ranging from 0.48 to 0.82 μg/mL against drug-resistant strains, indicating its potential as an antibacterial agent .
  • Neuropharmacological Effects :
    Research on similar bicyclic compounds revealed their ability to modulate nAChRs, leading to enhanced cognitive functions in animal models. This suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised .

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